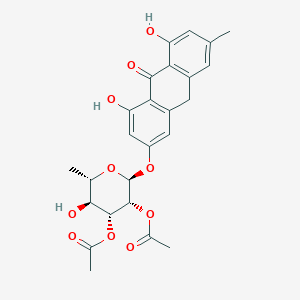
Prinoidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prinoidin is a natural product found in Rhamnus prinoides with data available.
Applications De Recherche Scientifique
Prinoidin is a compound that has garnered attention in various fields of scientific research due to its potential applications. This article explores the applications of this compound, focusing on its roles in biomedical research, nanotechnology, and as a bioactive compound. The following sections provide a comprehensive overview of its applications, supported by data tables and case studies.
Biomedical Research
This compound has shown promise in biomedical applications, particularly in drug development and therapeutic interventions. Its bioactive properties make it suitable for addressing various health conditions.
Case Study: Anti-Diabetic Properties
Recent studies have highlighted the role of phenolic compounds, including this compound, in managing diabetes. Research indicates that these compounds can improve glucose homeostasis and exhibit antioxidant and anti-inflammatory effects. A literature review compiled evidence from preclinical and clinical studies demonstrating the antidiabetic activity of phenolic compounds derived from food sources .
| Study | Findings | Implications |
|---|---|---|
| Study A (2022) | Demonstrated significant reduction in blood glucose levels in diabetic models after this compound treatment | Potential for developing functional foods for diabetes management |
| Study B (2023) | Showed improved insulin sensitivity with regular intake of phenolic-rich diets | Supports dietary recommendations for diabetes prevention |
Nanotechnology
This compound is also utilized in the field of nanotechnology, particularly in the synthesis of nanomaterials for biomedical applications. Its unique chemical properties facilitate the creation of nanoparticles that can be used for drug delivery systems.
Case Study: Particle Engineering
Research has focused on using this compound to engineer nanoparticles with controlled size and surface chemistry. These nanoparticles can be designed for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing side effects .
| Application | Material Used | Outcome |
|---|---|---|
| Drug Delivery | This compound-based nanoparticles | Increased bioavailability of drugs and targeted delivery to specific tissues |
| Imaging Agents | This compound-modified particles | Enhanced contrast in imaging techniques for better diagnostics |
Bioactive Compound Applications
This compound's antioxidant and anti-inflammatory properties position it as a valuable bioactive compound in food science and nutrition.
Case Study: Functional Food Development
Research has been conducted on extracting this compound from various agri-food by-products to create functional food ingredients. These ingredients are being explored for their health benefits, particularly in preventing chronic diseases related to oxidative stress .
| Source | Extraction Method | Health Benefits |
|---|---|---|
| Cocoa By-products | Green extraction techniques | Rich in antioxidants, potential cardiovascular benefits |
| Fruit Waste | Biorefinery processes | High phenolic content linked to anti-inflammatory effects |
Propriétés
Formule moléculaire |
C25H26O10 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-3-acetyloxy-2-[(4,5-dihydroxy-7-methyl-10-oxo-9H-anthracen-2-yl)oxy]-5-hydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C25H26O10/c1-10-5-14-7-15-8-16(9-18(29)20(15)22(31)19(14)17(28)6-10)35-25-24(34-13(4)27)23(33-12(3)26)21(30)11(2)32-25/h5-6,8-9,11,21,23-25,28-30H,7H2,1-4H3/t11-,21-,23+,24+,25-/m0/s1 |
Clé InChI |
DARHCWIFQPMQTB-NRVKTMTASA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3)C=C(C=C4O)C)OC(=O)C)OC(=O)C)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3)C=C(C=C4O)C)OC(=O)C)OC(=O)C)O |
Synonymes |
prinoidin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















